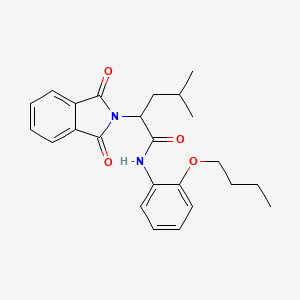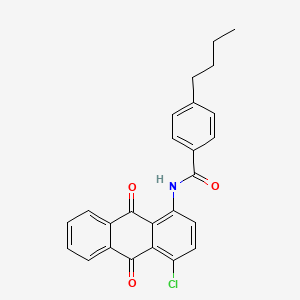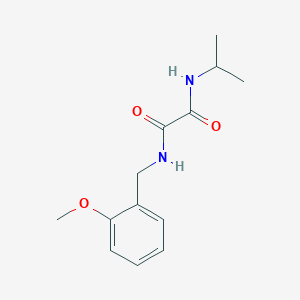![molecular formula C19H22FN5O2 B5197608 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea, also known as AG-024322, is a small molecule inhibitor that has shown potential in the treatment of cancer.
Mecanismo De Acción
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea works by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and survival. By inhibiting CK2, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea can inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea is its specificity for CK2, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its effectiveness in different cancer types.
Direcciones Futuras
For N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea include further preclinical and clinical studies to determine its safety and effectiveness in humans. In addition, researchers may explore the potential of combining N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea with other cancer treatments to enhance its effectiveness. Finally, researchers may investigate the potential of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for CK2 and its ability to inhibit various cellular processes make it an attractive candidate for further research. However, further studies are needed to determine its safety and effectiveness in humans, and to explore its potential in other diseases.
Métodos De Síntesis
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea can be synthesized using a multi-step process. The first step involves the synthesis of 4-acetyl-1-piperazine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form 2-(4-acetyl-1-piperazinyl)-3-pyridinecarboxaldehyde. This compound is then reacted with 3-fluoroaniline to form N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea.
Aplicaciones Científicas De Investigación
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-14(26)24-8-10-25(11-9-24)18-15(4-3-7-21-18)13-22-19(27)23-17-6-2-5-16(20)12-17/h2-7,12H,8-11,13H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWOHBTZUMDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5197530.png)
![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)

![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)
